molecular formula C22H13FO7S B3412203 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate CAS No. 929413-24-1

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B3412203
CAS No.: 929413-24-1
M. Wt: 440.4 g/mol
InChI Key: KVKMRKFZLLSMJJ-FBHDLOMBSA-N
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Description

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a useful research compound. Its molecular formula is C22H13FO7S and its molecular weight is 440.4 g/mol. The purity is usually 95%.
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Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic compound with notable biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₈H₁₃F O₇S
  • Molecular Weight : 440.4 g/mol
  • CAS Number : 929413-24-1

The compound features a unique structure combining a benzo[d][1,3]dioxole moiety with a benzofuran derivative and a sulfonate group, which may contribute to its reactivity and biological activity.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit significant biological activities. These include:

  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.
  • Antimicrobial Properties :
    • The presence of aromatic rings in the structure may enhance its antimicrobial efficacy. Similar compounds have been reported to exhibit antimicrobial activity against various pathogens.
  • Neuropharmacological Effects :
    • Some related compounds have been evaluated for their interactions with serotonin receptors (5-HT1A and 5-HT2A), showing potential antidepressant-like effects in animal models . This suggests that this compound might also influence neuropharmacological pathways.

Structure-Bioactivity Relationship

The unique combination of functional groups in this compound is critical for its biological activity. The structural features can be summarized as follows:

Structural Feature Description Potential Activity
Benzo[d][1,3]dioxoleElectron-rich moietyAntioxidant properties
BenzofuranAromatic systemAnticancer activity
Sulfonate groupEnhances solubilityImproved bioavailability

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Cytotoxicity Studies :
    • A study on benzodiazepine derivatives indicated that modifications on the aromatic ring significantly influenced cytotoxicity against T-cells . This suggests that similar alterations in (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo derivatives could enhance their potency.
  • Antidepressant-Like Effects :
    • Research on benzoxazole-containing compounds demonstrated high affinity for serotonin receptors and marked antidepressant-like activity in behavioral tests . This points to the potential for (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo derivatives to exhibit similar effects.

Properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FO7S/c23-14-2-5-16(6-3-14)31(25,26)30-15-4-7-17-19(11-15)29-21(22(17)24)10-13-1-8-18-20(9-13)28-12-27-18/h1-11H,12H2/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKMRKFZLLSMJJ-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
Reactant of Route 2
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
Reactant of Route 3
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
Reactant of Route 4
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
Reactant of Route 5
Reactant of Route 5
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
Reactant of Route 6
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

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